molecular formula C7H10O5 B13019653 3-Methoxycyclobutane-1,1-dicarboxylic acid

3-Methoxycyclobutane-1,1-dicarboxylic acid

Cat. No.: B13019653
M. Wt: 174.15 g/mol
InChI Key: OFAQHWPXYFBNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O5 It is a derivative of cyclobutane, featuring two carboxylic acid groups and a methoxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycyclobutane-1,1-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methoxy-substituted cyclobutane derivatives with carboxylating agents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors and optimized catalytic systems. These methods aim to maximize efficiency and minimize waste, making the production process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

3-Methoxycyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of polymers, adhesives, and other industrial materials

Mechanism of Action

The mechanism by which 3-Methoxycyclobutane-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, influencing various physiological and biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxycyclobutane-1,1-dicarboxylic acid is unique due to the presence of both methoxy and dicarboxylic acid groups on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3-methoxycyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C7H10O5/c1-12-4-2-7(3-4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

OFAQHWPXYFBNJY-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)(C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.